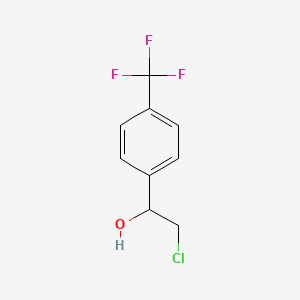
1-(4-Trifluormethylphenyl)-2-chlorethan-1-ol
Übersicht
Beschreibung
“2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol” is a chemical compound with the molecular formula C9H8ClF3O. It is a derivative of phenol, with a trifluoromethyl group (-CF3) and a chlorine atom attached to the phenyl ring .
Molecular Structure Analysis
The molecular structure of “2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol” consists of a phenyl ring with a trifluoromethyl group (-CF3) and a chlorine atom attached. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the chemical properties of the compound .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Die Trifluormethylgruppe in Verbindungen wie 1-(4-Trifluormethylphenyl)-2-chlorethan-1-ol ist dafür bekannt, das pharmazeutische Wachstum signifikant zu beeinflussen. Diese Gruppe ist in vielen von der FDA zugelassenen Medikamenten vorhanden, da sie in der Lage ist, zahlreiche pharmakologische Aktivitäten zu zeigen . Die einzigartigen Eigenschaften der Trifluormethylgruppe können zur Entwicklung neuer therapeutischer Wirkstoffe mit verbesserten Wirksamkeits- und Sicherheitsprofilen führen.
Organische Synthese
In der organischen Chemie kann das Vorhandensein von Halogenen und der Trifluormethylgruppe verschiedene Reaktionen, einschließlich nukleophiler Substitution und radikalischer Bromierung, erleichtern . Diese Verbindung könnte als Vorläufer oder Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet werden, was möglicherweise zu neuen Materialien oder Medikamenten führt.
Kreuzkupplungsreaktionen
Halogenierte Verbindungen werden häufig in Kreuzkupplungsreaktionen, wie Suzuki-Miyaura- oder Sonogashira-Reaktionen, verwendet, um Kohlenstoff-Kohlenstoff-Bindungen zu erzeugen . Die einzigartige Struktur dieser Verbindung könnte sie zu einer wertvollen Komponente bei der Entwicklung neuer Synthesewege machen.
Forschung zur biologischen Aktivität
Verbindungen, die die Trifluormethylgruppe enthalten, wurden mit einer breiten Palette von biologischen Aktivitäten in Verbindung gebracht, einschließlich antibakterieller, antimykotischer und antiviraler Wirkungen . Die Erforschung der biologischen Aktivitäten von this compound könnte zur Entdeckung neuer bioaktiver Moleküle führen.
Innovation in der Fluorchemie
Das Gebiet der organischen Fluorchemie ist riesig, wobei die Einarbeitung von Fluor zu ungewöhnlichem Verhalten in organischen Molekülen führt . Diese Verbindung könnte im Mittelpunkt der Forschung stehen, die darauf abzielt, neue Reaktionen und Anwendungen innerhalb dieses Zweigs der Chemie aufzudecken.
Wirkmechanismus
Target of Action
Similar compounds have been shown to have analgesic effects , suggesting that this compound may interact with pain receptors or related pathways.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to have analgesic effects . These compounds likely interact with their targets, leading to changes in cellular signaling and ultimately resulting in pain relief.
Biochemical Pathways
Given the potential analgesic effects of similar compounds , it’s plausible that this compound may affect pain signaling pathways.
Result of Action
Similar compounds have been shown to have analgesic effects , suggesting that this compound may also have pain-relieving properties.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8,14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEOMUNHBSIMFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


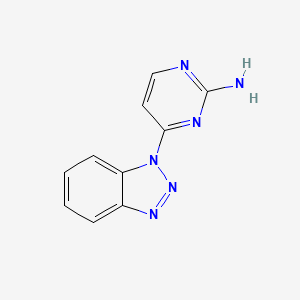
![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine](/img/structure/B1380269.png)
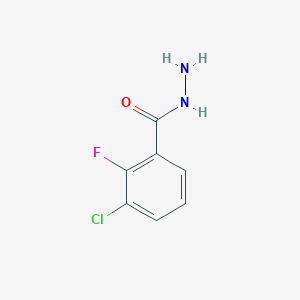



![2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide](/img/structure/B1380274.png)
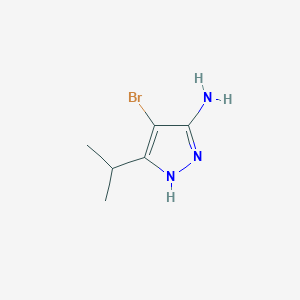
![3-(Bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B1380277.png)
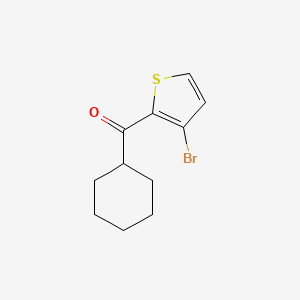

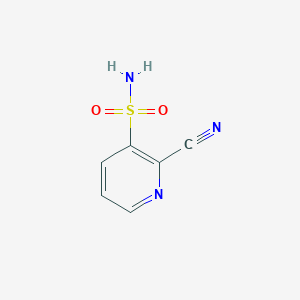
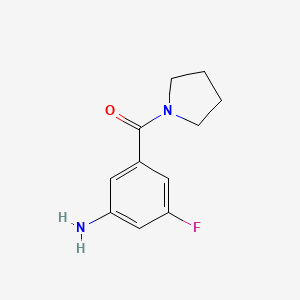
![{3-[3-(Dimethylamino)propoxy]pyridin-4-yl}methanamine](/img/structure/B1380290.png)
